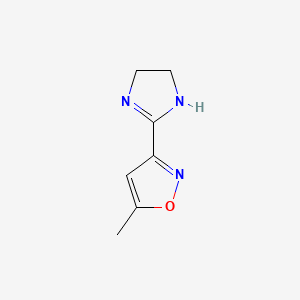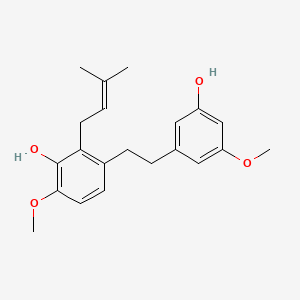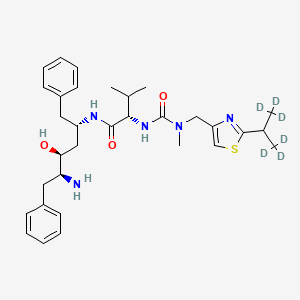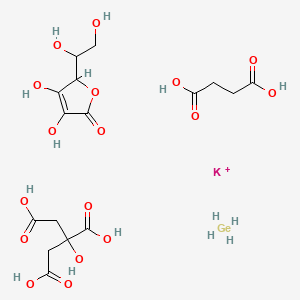![molecular formula C8H19NO2 B564740 2-[(2-Diethyl-d10)aminoethoxy]ethanol CAS No. 1189917-69-8](/img/structure/B564740.png)
2-[(2-Diethyl-d10)aminoethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Diethyl-d10)aminoethoxy]ethanol is a chemical compound with the molecular formula C8H9D10NO2 and a molecular weight of 171.30 g/mol . It is a labeled metabolite of Butamirate and a labeled degradation product of Oxeladin citrate and Oxybutynin hydrochloride . This compound is used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
It is a deuterated compound, which means it is often used in studies involving nuclear magnetic resonance (nmr) for tracing the compound’s interactions and transformations in biological systems .
Mode of Action
As a deuterated compound, it behaves similarly to its non-deuterated counterpart, but the presence of deuterium (heavy hydrogen) can subtly alter its interactions with biological targets .
Biochemical Pathways
As a deuterated compound, it can be used to trace biochemical transformations in research settings .
Pharmacokinetics
As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart .
Result of Action
As a deuterated compound, it is primarily used in research settings to trace biochemical transformations .
Action Environment
The action, efficacy, and stability of 2-[(2-Diethyl-d10)aminoethoxy]ethanol can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol involves the reaction of diethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the reaction conditions. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Diethyl-d10)aminoethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2-[(2-Diethyl-d10)aminoethoxy]ethanol is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has similar structural features but with dimethyl groups instead of diethyl groups.
2-[2-(Diethylamino)ethoxy]ethanol: The unlabeled version of the compound with similar chemical properties.
Uniqueness
2-[(2-Diethyl-d10)aminoethoxy]ethanol is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic labeling. This labeling allows for precise tracking and analysis in metabolic studies and other research applications .
Properties
IUPAC Name |
2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBVRNHODPFVHK-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCOCCO)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675841 |
Source


|
| Record name | 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189917-69-8 |
Source


|
| Record name | 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

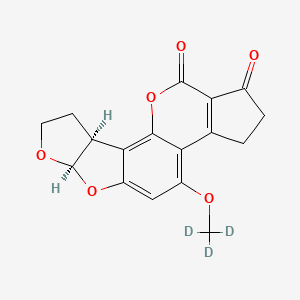
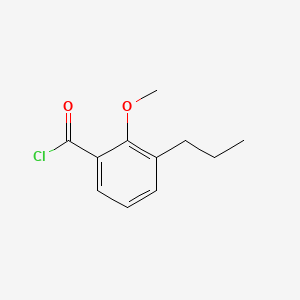
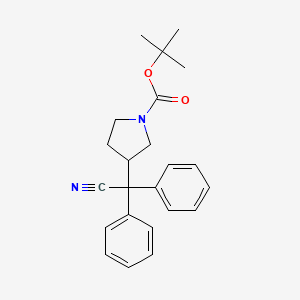
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
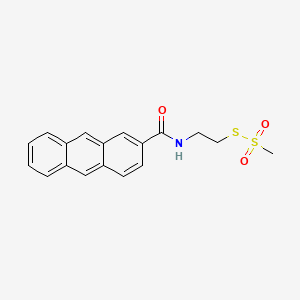
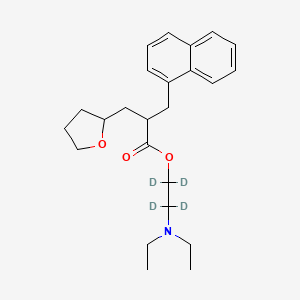
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)
